2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-5-6-13(2)15(9-12)25-14(3)18(24)22-16-10-17(20-11-19-16)23-8-4-7-21-23/h4-11,14H,1-3H3,(H,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBDWMAFFAWEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the phenoxy and pyrazolyl intermediates, followed by their coupling with a pyrimidinyl derivative under specific conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Literature
describes three structurally related compounds (designated m, n, o) with variations in stereochemistry and substituents:
- Core differences: The target compound features a pyrimidin-4-yl core with a 1H-pyrazol-1-yl substituent, whereas compounds m, n, and o (from ) possess a hexanamide backbone with diphenyl and tetrahydropyrimidin-1(2H)-yl groups. The phenoxy substituent in the target is 2,5-dimethyl, compared to the 2,6-dimethylphenoxy group in m, n, and o .
Substituent Position and Steric Effects
The 2,5-dimethylphenoxy group in the target compound may confer distinct steric and electronic properties compared to the 2,6-dimethylphenoxy analogues:
- 2,6-dimethylphenoxy: Methyl groups at the 2- and 6-positions (ortho positions) introduce greater steric crowding, which could limit conformational flexibility and influence binding affinity .
Functional Group Impact on Bioactivity
- Pyrimidine-pyrazole vs. Tetrahydropyrimidin-1(2H)-yl: The pyrimidine-pyrazole motif in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets, whereas the tetrahydropyrimidin-1(2H)-yl group in m, n, and o could facilitate hydrogen bonding due to its carbonyl and NH groups.
Stereochemical Considerations
Compounds m, n, and o exhibit explicit stereochemical configurations (e.g., (2S,4S,5S) vs. (2R,4R,5S)), which are critical for their biological activity.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
While direct pharmacological data for the target compound are lacking, structural comparisons suggest:
- The 2,5-dimethylphenoxy group may improve target engagement in sterically sensitive binding pockets.
- The pyrimidine-pyrazole core could optimize interactions with hydrophobic enzyme regions.
- Further studies using SHELX-based crystallography and biochemical assays are needed to validate these hypotheses .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(2,5-dimethylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
This compound contains a dimethylphenoxy group and a pyrazolylpyrimidinyl moiety, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Studies have demonstrated that such compounds can target specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored through various assays. It has shown effectiveness against several bacterial strains, suggesting a mechanism that may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticonvulsant Effects
Preliminary studies suggest that compounds with similar structures may possess anticonvulsant properties. For example, certain pyrazole derivatives have been evaluated in animal models for their ability to reduce seizure frequency and intensity. The mechanism appears to involve modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release.
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes associated with disease processes. For example, it could inhibit kinases involved in cancer progression or enzymes responsible for inflammatory responses.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
- Anticonvulsant Evaluation : In a preclinical study using the maximal electroshock (MES) model, compounds structurally similar to this compound demonstrated significant protection against seizures at doses ranging from 15 mg/kg to 60 mg/kg.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
